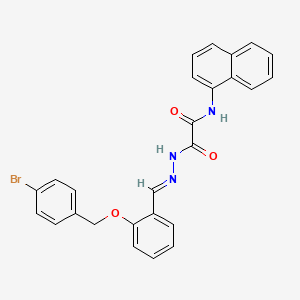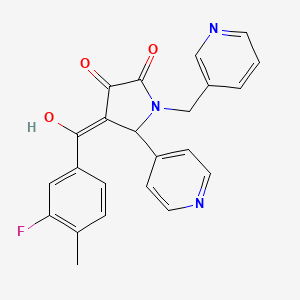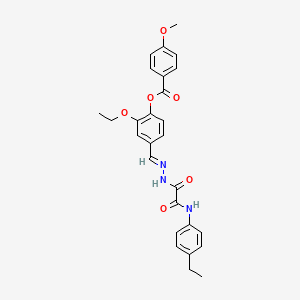
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is an organic compound with the molecular formula C10H10N2S3 It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol typically involves the reaction of 4-methylbenzyl chloride with thiourea, followed by cyclization. The general steps are as follows:
Formation of 4-methylbenzylthiourea: 4-methylbenzyl chloride reacts with thiourea in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate 4-methylbenzylthiourea undergoes cyclization in the presence of an oxidizing agent like hydrogen peroxide or iodine to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiadiazole ring or the thioether linkage.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified thiadiazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
Chemistry
In chemistry, 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiadiazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds, influencing the activity of proteins and other biomolecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 5-((4-Methylphenyl)thio)-1,3,4-thiadiazole-2-thiol
- 5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazole-2-thiol
- 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazole-2-thiol
Uniqueness
5-((4-Methylbenzyl)thio)-1,3,4-thiadiazole-2-thiol is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with biological membranes, potentially increasing its efficacy as a therapeutic agent.
特性
CAS番号 |
210285-93-1 |
|---|---|
分子式 |
C10H10N2S3 |
分子量 |
254.4 g/mol |
IUPAC名 |
5-[(4-methylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H10N2S3/c1-7-2-4-8(5-3-7)6-14-10-12-11-9(13)15-10/h2-5H,6H2,1H3,(H,11,13) |
InChIキー |
YSRMWSMTNWPIDU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12013168.png)
![3-[5-(2-Chloro-6-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B12013177.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B12013191.png)

![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013205.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013233.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)


